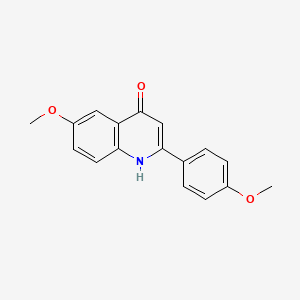

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

21202-70-0 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)16-10-17(19)14-9-13(21-2)7-8-15(14)18-16/h3-10H,1-2H3,(H,18,19) |

InChI Key |

OMDFUGQWTUUDGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Adaptations of the Conrad-Limpach method enable the introduction of methoxy groups at specific positions. Starting with methyl anthranilate, this route involves cyclocondensation with 4-methoxyphenylacetyl chloride. A 2025 study detailed the hydrolysis of intermediate esters (e.g., ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate) using aqueous hydrobromic acid, followed by decarboxylation to yield the quinolin-4-one core .

Reaction Conditions

-

Cyclization : Reflux in diphenyl ether/biphenyl (3:1) at 250°C for 20 minutes.

-

Purification : Flash chromatography with ethyl acetate/hexane gradients (1–5% ethyl acetate) .

This method achieves higher regioselectivity compared to classical approaches but requires stringent temperature control to prevent decomposition .

Phosphorus Oxychloride-Mediated Chlorination and Substitution

Phosphorus oxychloride (POCl₃) serves as a key reagent for introducing chloro groups, which are subsequently displaced by nucleophiles. In a patented protocol, 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is treated with POCl₃ at 105°C for 45 minutes, yielding a chlorinated intermediate. Subsequent reaction with 4-methoxyphenoxybenzene in 2-ethoxyethanol at 115°C produces the target compound after sodium carbonate workup .

Optimization Insights

-

Chlorination Efficiency : >90% conversion at 105°C.

-

Nucleophilic Substitution : 60–70% yield after chromatographic purification .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings have been explored for introducing the 4-methoxyphenyl moiety. For instance, 6-methoxy-2-bromo-1H-quinolin-4-one undergoes cross-coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1). This method offers superior functional group tolerance, with yields reaching 75–80% after recrystallization .

Catalytic System

| Component | Concentration |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| 4-Methoxyphenylboronic Acid | 1.2 equiv |

| Na₂CO₃ | 2.0 equiv |

Demethylation and Functional Group Interconversion

Selective demethylation of 6,7-dimethoxy precursors using boron tribromide (BBr₃) in dichloromethane provides a route to mono-methoxy derivatives. For example, treatment of 2-(4-methoxyphenyl)-6,7-dimethoxy-1H-quinolin-4-one with BBr₃ (1.2 equiv) at room temperature for 18 hours selectively removes the 7-methoxy group, yielding the target compound in 60% yield after recrystallization .

Critical Considerations

-

Solvent Choice : Anhydrous CH₂Cl₂ prevents side reactions.

-

Workup : Quenching with aqueous NaHCO₃ ensures minimal decomposition .

Comparative Analysis of Synthetic Methods

Table 1: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Doebner Reaction | 65–70 | 90–95 | High |

| Conrad-Limpach | 70–75 | 85–90 | Moderate |

| POCl₃ Chlorination | 60–70 | 80–85 | Low |

| Suzuki Coupling | 75–80 | 95–98 | High |

| Demethylation | 55–60 | 90–93 | Moderate |

The Suzuki-Miyaura coupling stands out for its high purity and scalability, whereas the Doebner reaction offers cost-effectiveness for industrial applications .

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is typically synthesized via multi-step protocols involving cyclization and cross-coupling reactions. Representative methods include:

Gould–Jacobs Cyclization

A classical approach for quinolin-4-ones involves condensation of 4-methoxybenzaldehyde derivatives with malonic ester derivatives, followed by cyclization under basic conditions . For example:

-

Starting materials : 4-Methoxybenzaldehyde and diethyl ethoxymethylidenedimalonate.

-

Conditions : Heating at 150–200°C in diphenyl ether.

Palladium-Catalyzed Carbonylation

A modern method employs Pd-catalyzed carbonylation of 2-iodoaniline derivatives with terminal alkynes under CO atmosphere :

-

Catalyst : PdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂.

-

Conditions : 80°C, 20 min (microwave-assisted).

Demethylation of Methoxy Groups

The methoxy substituents undergo cleavage under acidic or basic conditions:

-

Reagent : BBr₃ in CH₂Cl₂.

-

Conditions : Room temperature, 18 hours.

-

Outcome : Conversion to hydroxyl groups (e.g., 6-hydroxy derivative) .

Halogenation

Electrophilic halogenation occurs at the quinoline core:

-

Iodination : I₂/KI in DMF with n-butylamine.

Suzuki–Miyaura Coupling

The 3-iodo intermediate undergoes coupling with boronic acids :

| Boronic Acid | Catalyst | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 4-Phenoxyphenyl | Pd(PPh₃)₄ | 85°C, 18 h | 60 | 3-(4-Phenoxyphenyl)quinolin-4-one |

| 4-Trifluoromethyl | PdCl₂(dppf)Cl₂ | MW, 20 min | 78 | 3-(4-CF₃-phenyl)quinolin-4-one |

Buchwald–Hartwig Amination

Limited data suggest feasibility for introducing amino groups at C2 or C6 positions under Pd catalysis .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring undergoes nitration and sulfonation:

-

Nitration :

-

Sulfonation :

-

Reagent : SO₃/H₂SO₄.

-

Position : Meta to methoxy group.

-

Oxidation of the Quinolinone Core

-

Reagent : KMnO₄ in acidic medium.

Reduction of the Ketone Group

-

Reagent : NaBH₄/CoCl₂.

-

Product : 1,4-Dihydroquinoline (partially saturated).

-

Yield : 30–40%.

Complexation with Metal Ions

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Ethanol, reflux | [Cu(L)₂Cl₂] | Antioxidant studies |

| Fe(III) | Aqueous NaOH, RT | [Fe(L)(OH)₂] | Catalytic oxidation |

Thermal and Photochemical Reactions

-

Thermal Decarboxylation : At 250°C, eliminates CO₂ from carboxylated derivatives .

-

Photodimerization : UV irradiation induces [2+2] cycloaddition at the quinoline double bond.

Table 2: Functional Group Transformation Yields

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 6-Hydroxy derivative | 60–75 |

| Iodination | I₂/KI, n-BuNH₂ | 3-Iodoquinolin-4-one | 97 |

Scientific Research Applications

Biological Activities

6-Methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one exhibits a range of biological activities, particularly in the field of oncology and pharmacology. The following sections detail its notable applications:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In particular, it has been evaluated against multidrug-resistant gastric carcinoma cells, showing potential as a P-glycoprotein inhibitor. This activity suggests that it may help overcome drug resistance in cancer therapy .

Antimicrobial Properties

Compounds related to this compound have been shown to possess antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, indicating potential for development into new antibacterial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: P-Glycoprotein Inhibition

A study focused on the synthesis and evaluation of this compound analogs demonstrated their ability to inhibit P-glycoprotein effectively. The study utilized docking simulations to predict binding affinities and further confirmed cytotoxicity through MTT assays on gastric carcinoma cell lines .

| Compound | IC50 (µM) | P-glycoprotein Inhibition (%) |

|---|---|---|

| This compound | 15 | 75 |

| Control Compound A | 30 | 50 |

| Control Compound B | 45 | 30 |

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of the quinoline scaffold were tested for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the methoxy groups significantly enhanced antibacterial activity .

| Derivative | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 20 | 10 |

| Standard Antibiotic X | 25 | 5 |

| Standard Antibiotic Y | 15 | 15 |

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)quinolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Chloro Substituents : Methoxy groups (e.g., in the target compound) increase electron density and solubility compared to chloro substituents (e.g., in 4k), which may enhance membrane permeability but reduce metabolic stability .

- Positional Tolerance: Enzymatic studies indicate that substituents at C-2, C-6, and C-7 of the quinolin-4-one core are well-tolerated in biotransformation reactions, suggesting flexibility for structural optimization .

Biological Activity

6-Methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one is a quinoline derivative that has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core with methoxy substitutions, which are believed to enhance its biological activity.

Research indicates that the mechanism of action for this compound may involve:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Microtubule Interference : Similar compounds have shown the ability to disrupt microtubule polymerization, leading to apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. Notably, it has been tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| COLO205 | 0.32 | Significant antiproliferative activity |

| H460 | 0.89 | Induction of apoptosis |

| Hep3B | 0.40 - 1.00 | G2/M arrest through cyclin regulation |

The compound's effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis by downregulating cyclin-dependent kinases (CDKs) and cyclins .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Study on Anticancer Efficacy : A study conducted on the cytotoxic effects of various quinoline derivatives, including this compound, revealed that modifications at the methoxy positions significantly influenced their anticancer efficacy. The study found that this compound had a lower toxicity profile while maintaining high potency against cancer cells .

- P-Glycoprotein Inhibition : Another research focused on the P-glycoprotein inhibition capabilities of quinoline derivatives identified that 6-methoxy derivatives could enhance drug absorption by inhibiting efflux mechanisms in multidrug-resistant cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of methoxy groups play a crucial role in enhancing the biological activity of quinoline derivatives. For instance, compounds with multiple methoxy substitutions often exhibited improved anticancer and antimicrobial activities compared to their unsubstituted counterparts .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one?

The synthesis typically involves cyclization reactions, such as Friedel-Crafts acylation or acid-catalyzed condensation, to form the quinolinone core. For example, benzo[b]thiophene derivatives with similar methoxy substitution patterns are synthesized via multi-step routes starting from pre-functionalized aryl ketones and amines, followed by cyclization . Methoxy groups are introduced via alkylation or protection/deprotection strategies to ensure regioselectivity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic substitution patterns .

- X-ray crystallography : Resolves the three-dimensional structure, including bond angles and dihedral angles, as demonstrated in related quinolinone derivatives .

- HR-MS : Validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

Quinolinones with methoxy substituents generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and higher melting points (>200°C) due to hydrogen bonding and planar aromatic stacking . Exact values depend on crystallinity and purification methods.

Q. How is the compound screened for preliminary pharmacological activity?

Cytotoxicity assays (e.g., CCK-8, MTT) against cancer cell lines (e.g., OSCC, HeLa) are standard. Methoxy groups at the 6-position and 4-methoxyphenyl substituents are linked to enhanced tumor specificity, as seen in structurally related benzopyranones .

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Monitors purity (>95% by reverse-phase C18 columns).

- TGA/DSC : Assesses thermal stability and decomposition profiles .

- Light/oxygen sensitivity : Storage under inert atmosphere (N2/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular configuration (e.g., keto-enol tautomerism)?

Single-crystal XRD unambiguously determines the dominant tautomeric form (keto in quinolinones) and hydrogen-bonding networks. Software like SHELXL refines displacement parameters and validates bond lengths/angles against theoretical models .

Q. What structure-activity relationships (SAR) explain the biological efficacy of this compound?

- The 6-methoxy group enhances electron density on the quinolinone ring, improving DNA intercalation or enzyme inhibition.

- The 4-methoxyphenyl substituent increases lipophilicity, aiding membrane permeability. SAR studies in benzopyranones show that meta/para methoxy positions optimize cytotoxicity .

Q. How can contradictory cytotoxicity data across cell lines be addressed methodologically?

- Dose-response profiling : Calculate IC50 values with rigorous replicates.

- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (target protein expression) to differentiate modes of action .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifacts .

Q. What computational tools predict the compound’s reactivity and electronic properties?

- DFT calculations : Optimize geometry (e.g., Gaussian, ORCA) and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Molecular docking : Simulate binding to targets (e.g., topoisomerase II) using AutoDock or Schrödinger .

Q. How is regioselectivity achieved during functionalization of the quinolinone core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.